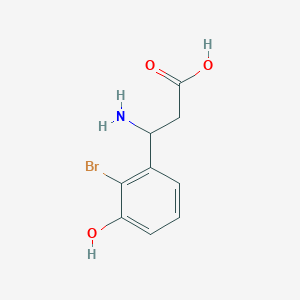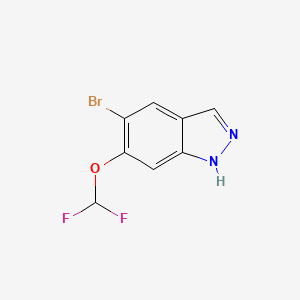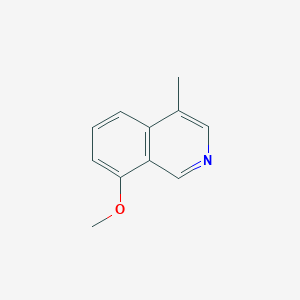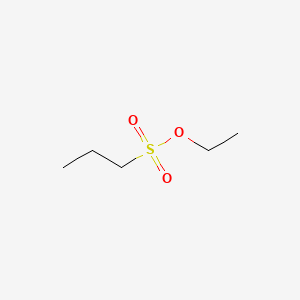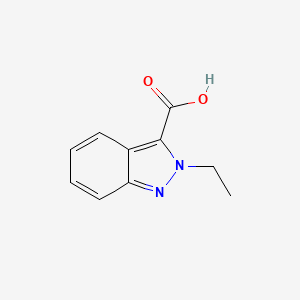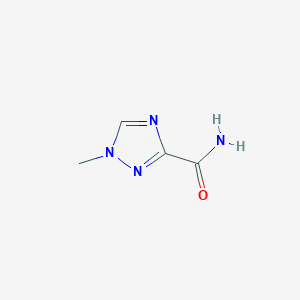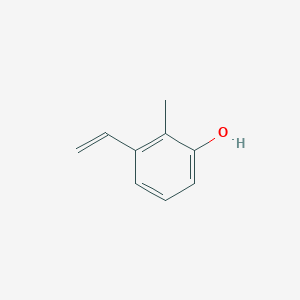
2-Methyl-3-vinylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-vinylphenol is an organic compound belonging to the class of phenols It is characterized by a hydroxyl group (-OH) attached to an aromatic ring, which also contains a vinyl group (-CH=CH2) and a methyl group (-CH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-3-vinylphenol can be synthesized through various methods. One common approach involves the ethenolysis of cardanol, a natural oil derived from cashew nut shell liquid. This process converts cardanol to 3-non-8-enylphenol, followed by isomerizing ethenolysis to yield 3-vinylphenol . The reaction typically employs dichloromethane (DCM) as a solvent, although greener alternatives like 2-methyl tetrahydrofuran can also be used .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that optimize yield and minimize waste. The use of catalysts, such as iron porphyrin, can enhance the efficiency of the hydroxyamination step, leading to higher yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-3-vinylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-vinylphenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Methyl-3-vinylphenol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the ability of the phenolic hydroxyl group to scavenge reactive oxygen species (ROS), thereby preventing oxidative damage . Additionally, the vinyl group can participate in polymerization reactions, contributing to the formation of complex polymeric structures.
Comparación Con Compuestos Similares
3-Vinylphenol: Lacks the methyl group, making it less hydrophobic.
2-Methylphenol (o-Cresol): Lacks the vinyl group, resulting in different reactivity.
4-Methylphenol (p-Cresol): The methyl group is positioned differently, affecting its chemical behavior.
Uniqueness: 2-Methyl-3-vinylphenol is unique due to the presence of both a vinyl group and a methyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H10O |
|---|---|
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
3-ethenyl-2-methylphenol |
InChI |
InChI=1S/C9H10O/c1-3-8-5-4-6-9(10)7(8)2/h3-6,10H,1H2,2H3 |
Clave InChI |
WOOIWZFSSZZIDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


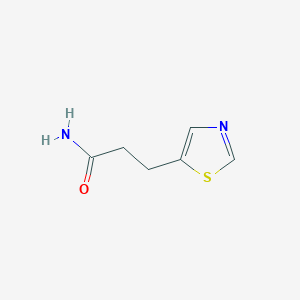
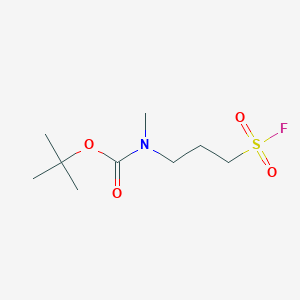

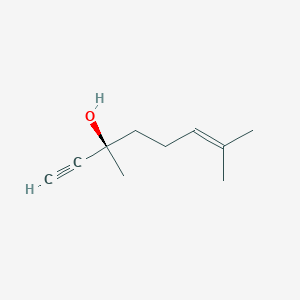

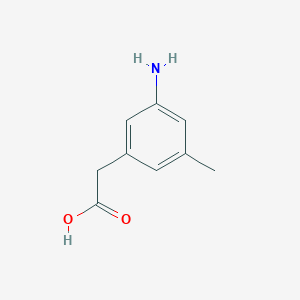

![3,6-Dichloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12966687.png)
